Regiochemistry: 5-Carbaldehyde vs 2-Carbaldehyde
The target compound, 6-methyl-1H-1,3-benzodiazole-5-carbaldehyde, is distinguished from its 2-carbaldehyde regioisomer (CAS 883541-93-3) by the position of the reactive aldehyde group . The 5-carbaldehyde is situated on the benzene ring, whereas the 2-carbaldehyde is on the imidazole ring, leading to a different set of chemical transformations. For instance, the 2-carbaldehyde isomer is commonly used to form imidazole-2-yl derivatives via reactions at the 2-position, while the target compound's 5-carbaldehyde is more suited for functionalizing the benzimidazole core at the 5-position, a key difference for designing novel molecular architectures [1].
| Evidence Dimension | Regiochemistry of Aldehyde Group |
|---|---|
| Target Compound Data | Aldehyde group at the 5-position (on the benzene ring) |
| Comparator Or Baseline | 6-Methyl-1H-benzimidazole-2-carbaldehyde (CAS 883541-93-3), Aldehyde at the 2-position (on the imidazole ring) |
| Quantified Difference | Positional isomer |
| Conditions | Structural analysis based on SMILES and InChI |
Why This Matters
Procurement of the correct regioisomer is critical as the position of the aldehyde group directly determines the site of reactivity and the type of derivatives that can be synthesized, impacting downstream drug discovery and materials science projects.
- [1] chem960. 6-Methyl-1H-benzimidazole-2-carbaldehyde (CAS 883541-93-3). View Source
